molecular formula C20H15F2NO2 B5747504 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide

3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide

Cat. No. B5747504
M. Wt: 339.3 g/mol
InChI Key: LPSJPHJVOGRTMQ-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide, also known as BDF-864, is a synthetic compound that belongs to the family of benzamides. It is a potent and selective inhibitor of the protein kinase CK2, which is a key regulator of cell growth and proliferation. BDF-864 has shown promising results in preclinical studies as a potential anticancer agent, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide inhibits the activity of the protein kinase CK2, which is a key regulator of cell growth and proliferation. CK2 is overexpressed in many types of cancer and is involved in multiple signaling pathways that promote cancer cell survival and proliferation. By inhibiting CK2, 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide disrupts these signaling pathways and induces apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its anticancer effects, 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other kinases, including PIM1 and PIM3, which are involved in the regulation of cell growth and survival. 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

One advantage of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide is its high potency and selectivity for CK2 inhibition. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide. One area of research is the development of more soluble analogs of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide that can be used in a wider range of experimental settings. Another area of research is the exploration of the potential of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide in combination with other anticancer agents to enhance its efficacy. Finally, the study of the role of CK2 in other diseases, such as neurodegenerative diseases and viral infections, is an area of emerging interest.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2,4-difluorobenzonitrile, which is then reacted with benzyl alcohol to form 2,4-difluorobenzyl alcohol. This intermediate is then converted to the corresponding benzyl bromide, which is reacted with 3-aminobenzoic acid to yield the final product, 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide.

Scientific Research Applications

3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.

properties

IUPAC Name

N-(2,4-difluorophenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO2/c21-16-9-10-19(18(22)12-16)23-20(24)15-7-4-8-17(11-15)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSJPHJVOGRTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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